molecular formula C11H7F3N4O B2647849 2-{5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile CAS No. 343373-32-0

2-{5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile

Cat. No.: B2647849
CAS No.: 343373-32-0
M. Wt: 268.199
InChI Key: NSWPHGOZMSVNBM-UHFFFAOYSA-N
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Description

The compound “2-{5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile” is a heterocyclic compound. In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Scientific Research Applications

Fluorination and Its Effects

The compound 2-{5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile, due to its structural complexity, may find relevance in research focused on fluorination reactions. Studies such as the one by Stephens and Blake (2004) on the nuclear fluorination of 3,5-diarylisoxazoles with Selectfluor® indicate the potential use of similar compounds in fluorination processes. This research demonstrates the varying reaction conditions required based on the substituents present on the phenyl ring, highlighting the importance of molecular structure in chemical reactions Stephens & Blake, 2004.

Polymerization Initiatives

The compound may also be useful in polymerization studies, as indicated by research into the polymerizations of ethylenic monomers initiated by superacids. Souverain et al. (1980) explored the complexation of some trifluoromethanesulphonates by their conjugate acid, providing insights into the behavior of similar compounds in polymerization reactions Souverain et al., 1980.

Luminescence in Lanthanide Complexes

In luminescence studies, the structural features of the compound could be beneficial. A study by de Bettencourt-Dias, Viswanathan, and Rollett (2007) on thiophene-derivatized pybox and its lanthanide ion complexes showed that such structures could yield highly luminescent solutions, suggesting possible applications in materials science and engineering de Bettencourt-Dias et al., 2007.

Catalysis and Synthetic Applications

Furthermore, the compound's relevance is seen in catalysis and synthesis, such as in the Friedel-Crafts alkylations catalyzed by trifluoromethanesulfonic acid in acetonitrile, as researched by Wilsdorf, Leichnitz, and Reissig (2013). Their work demonstrates the potential utility of related compounds in facilitating synthetic reactions for the production of various chemical entities Wilsdorf et al., 2013.

Properties

IUPAC Name

2-[5-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4O/c12-11(13,14)8-2-1-3-9(6-8)17-7-16-18(5-4-15)10(17)19/h1-3,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWPHGOZMSVNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN(C2=O)CC#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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